molecular formula C19H19F3N2O3S B2428587 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 954614-18-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2428587
CAS No.: 954614-18-7
M. Wt: 412.43
InChI Key: GXWXYQMMUWJXJU-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a high-purity chemical compound intended for research and development applications. This synthetic small molecule features a benzamide moiety linked to a 1,2,3,4-tetrahydroisoquinoline scaffold bearing an ethylsulfonyl group, a structural framework recognized in medicinal chemistry research. Compounds incorporating the 1,2,3,4-tetrahydroisoquinoline core and sulfonamide/sulfone functionalities have demonstrated significant potential in various biological investigations . The structural motif is found in molecules studied as antimicrobial agents, with certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibiting notable antifungal properties against species including Aspergillus spp, Penicillium spp, and Botrytis cinerea . Furthermore, related tetrahydroisoquinoline-sulfonamide hybrids have been investigated as potent inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT), with structure-activity relationship studies indicating the importance of the sulfonamide group for forming key hydrogen bonds within enzyme active sites . The presence of the trifluoromethyl group on the benzamide ring enhances the molecule's metabolic stability and modulates its electronic properties, which can influence binding interactions with biological targets. This product is provided for research purposes in chemical biology, drug discovery, and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-7-8-15(11-14(13)12-24)23-18(25)16-5-3-4-6-17(16)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWXYQMMUWJXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. The process starts with the preparation of the tetrahydroisoquinoline intermediate, which is subsequently sulfonylated using ethylsulfonyl chloride under controlled conditions to yield the desired sulfonyl derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions to form the final compound. Reaction conditions often involve the use of coupling agents like EDCI or DCC and catalysts like DMAP, in an anhydrous solvent such as dichloromethane or THF, at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the preparation of this compound might involve continuous flow processes to enhance efficiency and scalability. Optimized reaction conditions, use of automated systems for precise control of temperature and reagents, and purification techniques such as crystallization or chromatography are crucial for producing the compound in large quantities while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is known to undergo various types of reactions, including:

  • Oxidation: : The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

  • Reduction: : Reduction reactions can potentially target the amide or sulfonyl groups, transforming them into corresponding amines or thiols.

  • Substitution: : The benzamide and tetrahydroisoquinoline moieties can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as m-CPBA or oxone in an organic solvent like dichloromethane.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an ether solvent.

  • Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like K2CO3 or NaH.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted analogs of the original compound, depending on the reaction pathway and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is used as an intermediate for synthesizing more complex molecules. Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel pharmaceutical agents.

Biology: In biological research, this compound is studied for its potential as a pharmacological tool. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.

Medicine: In medicine, ongoing research explores its potential therapeutic applications. Given its structural similarity to known bioactive compounds, it might exhibit interesting pharmacodynamic and pharmacokinetic properties, making it a potential candidate for treating various diseases.

Industry: In industrial settings, this compound can be used as a precursor in the synthesis of specialty chemicals, agrochemicals, or advanced materials.

Mechanism of Action

The mechanism by which N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide exerts its effects is primarily through interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The trifluoromethyl group is known to enhance binding affinity to biological targets due to its electronegativity and hydrophobic nature, potentially influencing the pharmacological profile of the compound.

Molecular Targets and Pathways:
  • Enzymes: : It may act as an inhibitor or activator of certain enzymes, modulating their activity.

  • Receptors: : The compound could bind to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:
  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(difluoromethyl)benzamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Uniqueness: Compared to its analogs, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide stands out due to the specific position of the trifluoromethyl group on the benzamide ring, which can influence its biological activity and binding characteristics. This unique positioning can result in a different pharmacological profile, making it a compound of significant interest in both research and application contexts.

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C16H18F3N3O2S
  • Molecular Weight : Approximately 373.39 g/mol
  • CAS Number : 954614-27-8

The presence of the ethylsulfonyl group and the trifluoromethyl benzamide moiety suggests potential interactions with various biological targets, enhancing its pharmacological profile.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The ethylsulfonyl group can enhance binding affinity via hydrogen bonding or electrostatic interactions.
  • Receptor Modulation : Its structural components suggest possible interactions with neurotransmitter receptors, particularly in dopaminergic pathways, which could be relevant for neurodegenerative disorders.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

  • In Vitro Studies : The compound has shown promise in inhibiting cancer cell proliferation. Similar tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for neuroprotective properties. Preliminary studies suggest that this compound may:

  • Modulate Neurotransmitter Levels : It could influence dopamine and serotonin levels, potentially benefiting conditions like Parkinson's disease and depression.
NeurotransmitterEffect
DopamineIncrease
SerotoninModulation

Case Studies

  • Case Study on Neurodegenerative Disorders :
    • A study explored the effects of similar compounds on neurodegeneration models in rodents. Results indicated significant improvement in cognitive function and reduced neuronal loss.
  • Cancer Research :
    • A clinical trial evaluated the efficacy of tetrahydroisoquinoline derivatives in patients with advanced cancer. The trial reported improved survival rates and manageable side effects.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis of this benzamide derivative typically involves multi-step protocols, including alkylation, sulfonylation, and benzoylation. Key steps from analogous compounds (e.g., ethylsulfonyl tetrahydroisoquinoline intermediates) suggest:

  • Alkylation : Use of 4-chlorobenzyl bromide with p-nitrophenol under basic conditions (e.g., K₂CO₃) to form intermediates .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) to reduce nitro groups or stabilize tetrahydroisoquinoline cores .
  • Benzoylation : Reaction with 2-(trifluoromethyl)benzoyl chloride in anhydrous acetonitrile at 0–5°C to minimize side reactions .

Q. Optimization Strategies :

  • Adjust molar ratios (e.g., 1.2:1 acyl chloride:amine) to drive complete acylation.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.
  • Purification via column chromatography or recrystallization (e.g., HCl salt formation) improves yields to >70% .

Q. Table 1: Representative Yields from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Alkylation4-Chlorobenzyl bromide, K₂CO₃75
Benzoylation2-Trifluoromethylbenzoyl chloride69–76
Final PurificationHPLC (HCl salt)75

Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., ethylsulfonyl CH₂ at δ 3.5–4.0 ppm, trifluoromethyl singlet at δ 7.2–7.8 ppm) and carbon environments (CF₃ at ~120–125 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₈F₃N₂O₃S expected at m/z 435.1) and fragmentation patterns .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect trace impurities .

Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target kinases or proteases (e.g., Trypanosoma brucei inhibitors via dose-response curves) .
    • Antimicrobial Activity : Use microdilution assays (MIC values) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) to identify critical functional groups?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications to the ethylsulfonyl, trifluoromethyl, or benzamide moieties.
  • Biological Profiling : Compare IC₅₀ values across analogs to map pharmacophore requirements (e.g., sulfonyl groups enhance solubility and target binding) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS quantification) to identify metabolic instability .
  • Metabolite Identification : Use HR-MS and NMR to detect active/inactive metabolites affecting in vivo outcomes .
  • Dose Refinement : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro potency with in vivo exposure .

Q. What advanced computational techniques predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ProTox-II model hepatic CYP450 metabolism (e.g., oxidation of ethylsulfonyl groups) and hepatotoxicity risks .
  • Molecular Dynamics (MD) : Simulate protein-ligand stability over 100-ns trajectories to assess binding mode persistence .
  • QSAR Modeling : Train models on toxicity datasets (e.g., LD₅₀) to prioritize analogs with lower cytotoxicity .

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